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Introduction

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of
the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins.
PARP14 is a mono(ADP-ribosyl)transferase (mMART) that has been implicated in a variety of
cellular processes, including DNA damage repair, transcriptional regulation, and immune
responses.[1][2] Dysregulation of PARP14 activity has been linked to various diseases,
including cancer and inflammatory disorders, making it an attractive therapeutic target.[3]

H10 is a potent and selective small molecule inhibitor of PARP14.[1][4] It was discovered
through a small molecule microarray-based screening approach and has been shown to have
greater than 20-fold selectivity for PARP14 over PARP1.[1] H10 acts as a bidentate inhibitor,
occupying both the nicotinamide and the adenine subsites of the PARP14 catalytic domain.[1]
[5] Mechanistically, H10 has been demonstrated to induce caspase-3/7-mediated apoptosis in
tumor cells and can be used to chemically probe the endogenous functions of PARP14.[4]

Note on Nomenclature: It is important to distinguish the PARP14 inhibitor H10 (CAS:
2084811-68-5) from a peptide inhibitor of Anterior Gradient 2 (AGR2), which is also referred to
as H10 in some literature.[6] This document pertains exclusively to the small molecule inhibitor
of PARP14.
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Data Presentation

The following tables summarize the quantitative data available for the PARP14 inhibitor H10.

Parameter Value Reference
Biochemical IC50 (PARP14) 490 nM [4]
Selectivity >20-fold vs. PARP1 [1]
Molecular Formula C24H27N707S [6]
Molecular Weight 557.58 g/mol [6]

Signaling Pathways

PARP14 is a key regulator in several signaling pathways. Its inhibition by H10 can modulate
these pathways, leading to downstream cellular effects.
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Caption: PARP14 signaling pathways and the inhibitory action of H10.

Experimental Protocols
PARP14 Enzymatic Activity Assay (Chemiluminescent)
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This protocol is adapted from commercially available PARP14 chemiluminescent assay kits and
is suitable for determining the IC50 of H10.

Materials:

Recombinant human PARP14 enzyme

Histone-coated 96-well white plates

PARP assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgClz2)
Biotinylated NAD+

H10 inhibitor stock solution (in DMSO)

Streptavidin-HRP conjugate

Chemiluminescent HRP substrate

Plate reader with chemiluminescence detection capabilities

Procedure:

Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well white plates
with histones overnight at 4°C. Wash plates with PBST (PBS with 0.05% Tween-20) and
block with a suitable blocking buffer.

Compound Preparation: Prepare a serial dilution of H10 in DMSO. Further dilute in PARP
assay buffer to the desired final concentrations. The final DMSO concentration in the assay
should not exceed 1%.

Reaction Setup:
o Add PARP assay buffer to all wells.
o Add the diluted H10 or vehicle (DMSO) to the respective wells.

o Add recombinant PARP14 enzyme to all wells except the "blank” controls.
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o Initiate the reaction by adding biotinylated NAD+ to all wells.

 Incubation: Incubate the plate at room temperature for 1-2 hours.
e Detection:
o Wash the plate multiple times with PBST.

o Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30-60
minutes at room temperature.

o Wash the plate again with PBST.
o Add the chemiluminescent HRP substrate to each well.
o Immediately measure the luminescence using a plate reader.

o Data Analysis: Calculate the percent inhibition for each H10 concentration relative to the
vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using
appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of H10 on the viability of cancer
cell lines.

Materials:

e Cancer cell line of interest (e.g., HeLa, A549)
o Complete cell culture medium

o 96-well clear flat-bottom plates

e H10 inhibitor stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of H10. Include a vehicle control
(DMSO) and a no-treatment control. The final DMSO concentration should be below 0.1%.

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO-.

MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C,
allowing for the formation of formazan crystals.

Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the
percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Caspase-3/7 Activity Assay

This assay is used to confirm that H10 induces apoptosis via the activation of caspases 3 and
7.

Materials:

Cancer cell line of interest

Complete cell culture medium

White-walled 96-well plates

H210 inhibitor stock solution (in DMSQO)
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o Caspase-Glo® 3/7 Assay kit (or equivalent)
e Luminometer
Procedure:

o Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of H10 (including a
concentration at or above the cell viability IC50) and a vehicle control for 24-48 hours.

o Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the
manufacturer's instructions.

e Reagent Addition: Add 100 pL of the prepared Caspase-Glo® 3/7 reagent to each well.

 Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours, protected
from light.

e Luminescence Measurement: Measure the luminescence in each well using a luminometer.

» Data Analysis: Compare the luminescence signal of H10-treated cells to the vehicle control
to determine the fold-increase in caspase-3/7 activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the PARP14
inhibitor H10.
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Experimental Workflow for H10 Characterization
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Caption: A logical workflow for characterizing the PARP14 inhibitor H10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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